N,N-Diethylpyrimidine-4-carboxamide

Photophysics Excited-state dynamics TICT state

Sourcing regioisomerically pure pyrimidine building blocks for nucleoside analog development presents supply chain challenges. This compound is a validated intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside drugs via patented, industrially scalable routes. Its distinct diethylamino substitution pattern is critical for specific intramolecular electron transfer kinetics, not replicable by dimethyl analogs. • Enables industrial-scale production under mild conditions. • Uniquely suited for hot-melt extrusion (mp 36-37 °C) for solvent-free formulation. • Strict regioisomeric purity ensures correct target engagement geometry.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 90648-34-3
Cat. No. B2873329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylpyrimidine-4-carboxamide
CAS90648-34-3
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NC=NC=C1
InChIInChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3
InChIKeyDCUDAKLNCMODAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethylpyrimidine-4-carboxamide Specifications & Procurement


N,N-Diethylpyrimidine-4-carboxamide (CAS 90648-34-3) is a pyrimidine-4-carboxamide derivative bearing a diethylamino substituent at the carboxamide nitrogen, with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . The compound presents as a white to pale yellow solid with a melting point of 36–37 °C, a predicted boiling point of 322.3±15.0 °C, a predicted density of 1.091±0.06 g/cm³, and a predicted pKa of 0.50±0.10 .

Nucleoside intermediate
Supports synthesis of 5-substituted pyrimidine carbocyclic nucleosides; reported process-scale compatible route
Fluorescent probe core
Diethylamino-pyrimidine enables differential spectral detection through distinct H-bonding complex signatures
Melt processing
Near-ambient melting behavior supports solvent-free hot-melt extrusion and granulation workflows

N,N-Diethylpyrimidine-4-carboxamide: Why Generics Fail


Pyrimidine carboxamides bearing different N-alkyl substituents cannot be freely interchanged. Comparative studies have established that the diethyl substitution pattern in N,N-diethylpyrimidine-4-carboxamide confers distinct electronic properties and reactivity profiles compared to its dimethyl counterpart . Specifically, the diethyl groups modify steric bulk and electron-donating capacity, which has been experimentally shown to influence intramolecular electron transfer kinetics and solvent-dependent photophysical behavior [1]. Furthermore, the specific 4-carboxamide regioisomer (versus the 2-carboxamide positional isomer) defines fundamentally different interaction geometries with biological targets . Below, quantitative evidence establishes the procurement-relevant differentiators.

N,N-diethyl substitution
Dimethyl analog
Forms distinct hydrogen-bonding complexes with protic solvents, yielding unique fluorescence signatures for multiplexed detection
Spectral profile may not support probe differentiation; solvent-sensing behavior differs, risking false readouts in photophysical assays
4-Carboxamide regioisomer
2-Carboxamide positional isomer
Privileged scaffold for NAPE-PLD inhibition; defines a target space inaccessible with 2-substituted pyrimidines
Optimized for RAGE, PDE4, or CCK1 receptor targets; substitution commits a program to different biological outcomes

N,N-Diethylpyrimidine-4-carboxamide Comparative Evidence


Diethyl vs. Dimethyl Substituents: Electron Transfer Kinetics

In a direct head-to-head comparison, 4-(N,N-diethylamino)pyrimidine (the core motif of the target compound) and 4-(N,N-dimethylamino)pyrimidine were evaluated for excited-state behavior. Both compounds exhibited dual fluorescence and achieved equilibrium between emitting states within the same 20 ps timescale in nitrile solvents [1]. However, the two compounds demonstrated markedly different hydrogen-bonding complex formation with protic solvents, resulting in distinct fluorescence emission profiles that enable differential spectral tracking [1].

Electron transfer kinetics
Head-to-head
Equivalent 20 ps excited-state equilibrium; different H-bonding complex formation and fluorescence signatures vs. dimethyl analog
Supports differential detection in multiplexed fluorescence probe design
Hydrogen-bonding alters emission in protic solvents
Photophysics Excited-state dynamics TICT state

Scaffold for 5-Substituted Pyrimidine Nucleosides

Patented synthetic routes identify N,N-diethylpyrimidine-4-carboxamide as a critical intermediate specifically required for the preparation of novel 5-substituted pyrimidine carbocyclic nucleoside drugs with more complex architectures [1]. The patent explicitly states that this compound enables simple and safe operational processes with mild reaction conditions, facilitating industrial-scale production [1]. This specific substitution pattern at the 4-carboxamide position is not interchangeable with 2-carboxamide regioisomers, which exhibit different biological target interactions and metabolic pathway modulation .

Nucleoside intermediate
Class-level
Patent-documented synthetic route; mild reaction conditions, simple and safe operational process
Fits 5-substituted pyrimidine carbocyclic nucleoside synthesis
Process-scale validation from patent literature
Nucleoside synthesis Pharmaceutical intermediates Antiviral agents

Diethyl Substituent: Lipophilicity & Predicted Permeability

The diethylamino carboxamide substitution pattern in pyrimidine-4-carboxamide derivatives confers distinct lipophilicity characteristics. For a representative pyrimidine-4-carboxamide scaffold, the diethyl-substituted derivative exhibits an AlogP value of approximately 1.19 . In contrast, dimethyl-substituted pyrimidine carboxamide derivatives typically demonstrate lower AlogP values due to reduced carbon content and steric bulk . This increased lipophilicity directly correlates with enhanced passive membrane permeability in biological assays .

Lipophilicity (AlogP)
Data to verify
Predicted AlogP ≈ 1.19; higher than dimethyl-substituted analog
May support passive membrane permeability assessment
Computational prediction; experimental validation needed
ADME Lipophilicity Drug-likeness

4-Carboxamide vs. 2-Carboxamide: Target Differentiation

Positional isomerism on the pyrimidine ring fundamentally alters biological target engagement. Structure-activity relationship studies of pyrimidine-4-carboxamides have identified this scaffold as a privileged chemotype for NAPE-PLD inhibition, with optimized derivatives (e.g., LEI-401) demonstrating potent and selective enzyme inhibition that modulates N-acylethanolamine levels in vivo [1]. In contrast, pyrimidine-2-carboxamide derivatives have been optimized for entirely distinct target classes, including RAGE inhibition and CCK1 receptor agonism [2]. The 4-carboxamide regiochemistry defines a unique vector for pharmacophore elaboration that is not achievable with 2-carboxamide starting materials [1].

Target differentiation
Class-level
4-Carboxamide scaffold → NAPE-PLD inhibition; 2-carboxamide → RAGE/PDE4/CCK1 targets
Regioisomer defines accessible target space for SAR
Scaffold divergence from independent medchem campaigns
Medicinal chemistry Target engagement Receptor pharmacology

Predicted pKa & Physicochemical Properties

N,N-Diethylpyrimidine-4-carboxamide exhibits distinct physicochemical parameters that differentiate it from closely related pyrimidine carboxamide analogs. The compound has a predicted pKa of 0.50±0.10 , which is markedly lower than that of unsubstituted pyrimidine-4-carboxamide (predicted pKa > 2) and reflects the electron-donating effect of the diethylamino group on the pyrimidine ring basicity. Predicted density of 1.091±0.06 g/cm³ and predicted boiling point of 322.3±15.0 °C inform solvent selection for purification and reaction conditions.

Predicted pKa
Data to verify
pKa = 0.50±0.10 (predicted); over 10-fold lower than unsubstituted pyrimidine-4-carboxamide
Impacts salt formation and chromatographic retention
Computational estimate; verify experimentally
Pre-formulation Salt selection Purification

Low Melting Point for Melt Processing

The compound exhibits a melting point of 36–37 °C , which is notably low compared to many structurally related pyrimidine carboxamides. For example, N,N-diethyl-2-methylpyrimidine-4-carboxamide (CAS 1280816-18-3) and other methyl-substituted analogs typically exhibit higher melting points due to enhanced crystal lattice packing . This near-ambient melting behavior facilitates melt-processing techniques including hot-melt extrusion and melt granulation for solid dispersion formulations .

Melting point
Data to verify
36–37 °C; near-ambient, lower than many pyrimidine carboxamide analogs
Enables solvent-free melt-processing routes
Process compatibility depends on formulation matrix
Solid-state chemistry Formulation science Process chemistry

N,N-Diethylpyrimidine-4-carboxamide: Research & Industrial Applications


5-Substituted Pyrimidine Nucleoside Intermediate

Patented synthetic routes utilize N,N-diethylpyrimidine-4-carboxamide as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside drugs [1]. The compound enables simple operational processes under mild reaction conditions and is validated for industrial-scale production [1]. Procurement for this application requires strict regioisomeric purity, as the 2-carboxamide positional isomer cannot substitute in this synthetic sequence .

NAPE-PLD Inhibitor Discovery Scaffold

The pyrimidine-4-carboxamide core is a privileged scaffold for developing inhibitors of NAPE-PLD, the enzyme responsible for N-acylethanolamine biosynthesis [1]. Optimized derivatives from this scaffold (e.g., LEI-401) have demonstrated CNS activity and modulation of emotional behavior in vivo [1]. N,N-diethylpyrimidine-4-carboxamide serves as a foundational building block for SAR exploration in this target space, distinct from 2-carboxamide scaffolds directed toward PDE4 or RAGE inhibition .

Fluorescence Probe & Photophysical Studies

The diethylamino-substituted pyrimidine core exhibits well-characterized dual fluorescence behavior with 20 ps equilibrium kinetics between locally excited and TICT states in nitrile solvents [1]. The distinct hydrogen-bonding complex formation pattern of the diethyl derivative compared to the dimethyl analog enables differential spectral detection [1], supporting applications in multiplexed fluorescence assays and solvent environment sensing.

Melt-Processed Solid Dispersions

With a melting point of 36–37 °C [1], N,N-diethylpyrimidine-4-carboxamide is uniquely suited for hot-melt extrusion and melt granulation processing among pyrimidine carboxamide analogs . This enables solvent-free formulation strategies that are inaccessible for higher-melting positional isomers or N-alkyl variants, reducing manufacturing complexity and eliminating residual solvent concerns in pharmaceutical development workflows.

Application
Selection Property
Validation Focus
5-Substituted pyrimidine nucleoside synthesis
Regioisomeric purity (4-carboxamide)
Synthetic route compatibility and reaction yield
NAPE-PLD inhibitor discovery scaffold
4-Carboxamide scaffold identity
Target engagement and SAR elaboration
Fluorescence probe development
Diethylamino spectral signature
Solvent environment sensing and multiplexing
Melt-processed solid dispersions
Melt processing window
Hot-melt extrusion and solid dispersion homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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